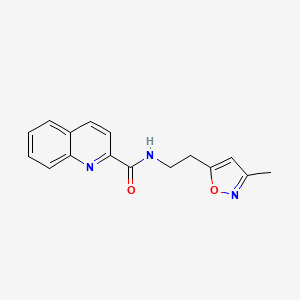
N-(2-(3-methylisoxazol-5-yl)ethyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(2-(3-methylisoxazol-5-yl)ethyl)quinoline-2-carboxamide” is likely to be influenced by the side-chain substituents. For instance, the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .Scientific Research Applications
Photocatalytic and Electrochemical Properties
Quinoline-carboxamide derivatives have been synthesized and evaluated for their photocatalytic and electrochemical properties. For instance, octamolybdate complexes constructed from a quinoline-imidazole-monoamide ligand demonstrated enhanced photocatalytic degradation of organic dyes and showed promising electrocatalytic activities for the reduction of inorganic substances and oxidation of organic compounds (Li et al., 2020).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
Quinoline carboxamides have been identified as potent and selective inhibitors of ATM kinase, a protein kinase that plays a crucial role in the cellular response to DNA damage. These inhibitors show promise for use in combination therapies to enhance the efficacy of DNA damage-inducing agents in cancer treatment (Degorce et al., 2016).
Anticancer Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural similarity to the compound , have been tested for their growth inhibitory properties against various cancer cell lines. Some derivatives exhibited potent cytotoxic activities, suggesting the potential of quinoline-carboxamide derivatives in cancer therapy (Deady et al., 2003).
Antibacterial and Antifungal Agents
Quinoline carboxamides have been explored for their antimicrobial potential. For example, novel quinolones-amino esters synthesized through selective synthesis showed strong antibacterial activity against various strains and antifungal activity against Candida Albicans, highlighting their potential as antimicrobial agents (Moussaoui et al., 2021).
Antidepressant and Serotonin Receptor Antagonism
Quinoxalin-2-carboxamides, which are structurally related to the compound of interest, were designed and evaluated for their antagonistic effects on the 5-HT3 receptor, a target for managing depression. These studies suggest potential applications of quinoline carboxamide derivatives in treating mood disorders (Mahesh et al., 2010).
Visualization of Peripheral Benzodiazepine Receptors
N-[11C]methylated quinoline-2-carboxamides have been investigated as potential radioligands for the visualization of peripheral benzodiazepine receptors using positron emission tomography (PET), indicating their utility in neuroimaging and diagnostic applications (Matarrese et al., 2001).
Mechanism of Action
Isoxazole derivatives
Isoxazole is a class of organic compounds containing a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom. Isoxazole rings are found in some natural products and drugs, and they are known for their diverse biological activities . The presence of the isoxazole ring in “N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]QUINOLINE-2-CARBOXAMIDE” could contribute to its biological activity.
Quinoline derivatives
Quinoline is another class of organic compounds containing a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, antimalarial, and anti-inflammatory effects . The presence of the quinoline ring in “N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]QUINOLINE-2-CARBOXAMIDE” could also contribute to its biological activity.
properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-10-13(21-19-11)8-9-17-16(20)15-7-6-12-4-2-3-5-14(12)18-15/h2-7,10H,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLWWKRKQVSDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

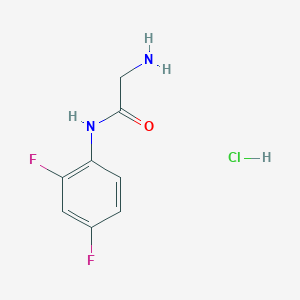
![2,4-Dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol](/img/structure/B2595457.png)
![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2595459.png)
![[(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride](/img/structure/B2595462.png)
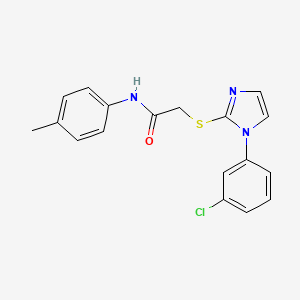
![N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2595465.png)
![N-1,3-benzodioxol-5-yl-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2595466.png)
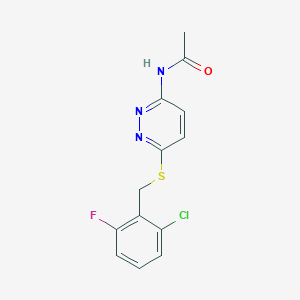



![N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide](/img/structure/B2595473.png)
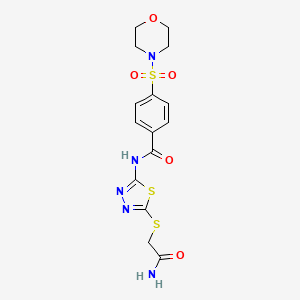
![2-[(2-chloranyl-6-fluoranyl-phenyl)methyl]-1,5-bis(oxidanylidene)-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2595477.png)